molecular formula C11H17N3O2S B3059506 3-Amino-4-piperidin-1-ylbenzenesulfonamide CAS No. 41817-98-5

3-Amino-4-piperidin-1-ylbenzenesulfonamide

Cat. No. B3059506
CAS RN: 41817-98-5
M. Wt: 255.34 g/mol
InChI Key: AHOUYHFPHPMJBO-UHFFFAOYSA-N
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Description

“3-Amino-4-piperidin-1-ylbenzenesulfonamide” is a compound containing a piperidine ring and a benzenesulfonamide group. Piperidines are important in the pharmaceutical industry and are present in many classes of drugs . Benzenesulfonamides are a class of compounds that have been widely used as antibiotics .


Molecular Structure Analysis

The compound likely contains a six-membered piperidine ring attached to a benzene ring via a sulfonamide linkage. The benzene ring is substituted with an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-piperidin-1-ylbenzenesulfonamide” would be influenced by its functional groups. For instance, the presence of the polar sulfonamide and amino groups could impact the compound’s solubility in water .

Scientific Research Applications

  • Corrosion Inhibition : Piperidine derivatives, including those related to 3-Amino-4-piperidin-1-ylbenzenesulfonamide, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations found that these compounds effectively inhibit corrosion on iron surfaces (Kaya et al., 2016).

  • Anticholinesterase Activity : Certain N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives have been synthesized and tested for their activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurological disorders. The studies indicate promising activities of these compounds (Khalid, 2012).

  • Membrane-Bound Phospholipase A2 Inhibition : Research on substituted benzenesulfonamides, including piperidine derivatives, revealed their potential as membrane-bound phospholipase A2 inhibitors. This inhibition is significant in reducing myocardial infarction size in rats (Oinuma et al., 1991).

  • 5-HT6 Antagonism : N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as selective 5-HT6 antagonists, indicating their potential in neurological and psychiatric applications (Bromidge et al., 2001).

  • Antimicrobial Activity : Various derivatives of piperidin-1-ylbenzenesulfonamide have been synthesized and evaluated for antimicrobial properties. Studies show promising activity against a range of bacterial and fungal strains (Patel et al., 2007).

  • Insecticidal Activities : A series of (4′-tosyl) piperidin-4-yl containing α-aminophosphonates displayed insecticidal activities against Plutella xylostella, highlighting their potential in agricultural applications (Jiang et al., 2013).

  • Antitumor Activity : Certain piperidin-4-ones have shown in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential in cancer treatment (Kumar et al., 2008).

  • Synthesis of Novel Cyclic Compounds : Research on the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, including piperidinyl derivatives, highlights their utility in pharmaceutical and organic chemistry (Kaneda, 2020).

  • Histamine H3 Antagonism : Piperidin-4-yloxy derivatives have been identified as potent and selective histamine H3 receptor antagonists, suggesting their potential in treating neurological disorders (Dvorak et al., 2005).

Mechanism of Action

Sulfonamides, such as benzenesulfonamide, are known to exhibit a range of pharmacological activities. They are often used as inhibitors of carbonic anhydrase and dihydropteroate synthetase, which allows them to play a role in treating a diverse range of diseases .

Future Directions

The future directions in the research and development of “3-Amino-4-piperidin-1-ylbenzenesulfonamide” would likely involve further exploration of its pharmacological properties and potential therapeutic applications. This could include in-depth studies of its mechanism of action, toxicity, and efficacy in disease models .

properties

IUPAC Name

3-amino-4-piperidin-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-10-8-9(17(13,15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOUYHFPHPMJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306122
Record name 3-amino-4-piperidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-piperidin-1-ylbenzenesulfonamide

CAS RN

41817-98-5
Record name NSC174170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-piperidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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